4-(4-(Methylthio)phenyl)-4-oxobutanoic acid
Overview
Description
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C11H12O3S and a molecular weight of 224.28 g/mol It is characterized by the presence of a methylthio group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of p-halogenated phenylacetic acid derivatives with sodium methyl mercaptide in the presence of cuprous ions and dimethylformamide (DMF) as a solvent . This method avoids the use of Willgerodt-Kindler reactions, which generate hydrogen sulfide, a pollutant.
Industrial Production Methods
For large-scale industrial production, the synthesis method described above is suitable due to its simplicity and environmental friendliness. The reaction conditions are optimized to ensure high yield and purity of the final product, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-(Methylthio)phenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure but with a methyl group instead of a methylthio group.
4-(4-Ethylphenyl)-4-oxobutanoic acid: Contains an ethyl group instead of a methylthio group.
4-(4-Cyclohexylphenyl)-4-oxobutanoic acid: Features a cyclohexyl group in place of the methylthio group.
Uniqueness
4-(4-(Methylthio)phenyl)-4-oxobutanoic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-(4-methylsulfanylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJEFYDHMQRGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366315 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7028-67-3 | |
Record name | 4-[4-(methylthio)phenyl]-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7028-67-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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